Ethionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble

Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine.

8.39e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Ethionamide is an antibiotic medication used primarily in the treatment of multidrug-resistant tuberculosis (MDR-TB) []. Due to its unique mechanism of action and effectiveness against strains resistant to other TB drugs, ethionamide is a valuable tool in scientific research on this infectious disease. Here's a breakdown of its applications:

Investigating Mechanisms of Action

Researchers are actively studying how ethionamide disrupts the growth and survival of Mycobacterium tuberculosis, the bacteria that causes TB. Unlike some other TB drugs, the exact way ethionamide works remains unclear. Studies using various techniques like genetic analysis and protein structure modeling aim to elucidate its mechanism of action []. Understanding this process could pave the way for developing new and more effective TB drugs.

Combination Therapy Studies

MDR-TB requires treatment with multiple medications for extended periods. Ethionamide is often included in these multi-drug regimens due to its effectiveness against resistant strains. Scientific research is ongoing to determine the optimal combinations of drugs, including ethionamide, for achieving the best treatment outcomes with minimal side effects [].

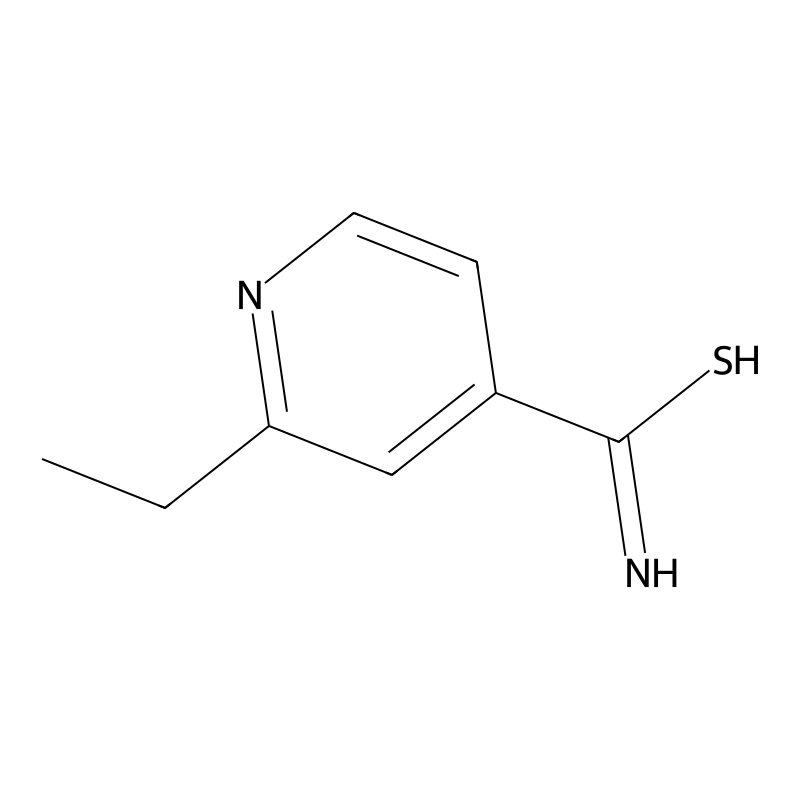

Ethionamide is a synthetic antibiotic primarily used in the treatment of tuberculosis, particularly multidrug-resistant strains. It belongs to the thioamide class of compounds and functions as a prodrug, necessitating metabolic activation to exert its therapeutic effects. Ethionamide was first discovered in 1956 and approved for medical use in the United States in 1965. Its chemical formula is , with a molecular weight of approximately 166.24 g/mol. The compound appears as a yellow crystalline powder with a melting point ranging from 158°C to 164°C .

Ethionamide undergoes several chemical transformations, primarily involving oxidation. The initial step involves its conversion to ethionamide sulfoxide, which is the main active metabolite. This transformation is facilitated by the enzyme EthA in Mycobacterium tuberculosis, which uses flavin adenine dinucleotide as a cofactor . The mechanism of activation has been elucidated to involve a formal [2 + 2] cycloaddition reaction, leading to the formation of various metabolites, including an unstable dioxetane intermediate .

Ethionamide exhibits bacteriostatic or bactericidal activity against Mycobacterium tuberculosis, depending on its concentration at the site of infection. Its primary mechanism involves the inhibition of mycolic acid synthesis, essential for the integrity of the bacterial cell wall. This action is similar to that of isoniazid, although ethionamide is activated by a different enzymatic pathway, resulting in minimal cross-resistance between the two drugs .

Ethionamide can be synthesized through various methods, one of which involves the reaction of 2-ethylisonicotinonitrile with hydrogen sulfide in the presence of triethanolamine . Other synthetic routes may include modifications of related pyridine derivatives to introduce the thioamide functional group.

Ethionamide is primarily utilized in combination therapy for treating multidrug-resistant tuberculosis. It is often administered alongside other antitubercular agents such as isoniazid, ethambutol, and rifampicin. While it has also been used in treating leprosy, its application for this purpose has diminished over time due to better alternatives . Due to its potential hepatotoxicity, it is classified as a second-line agent and requires careful monitoring during treatment .

Ethionamide can interact with other medications, particularly those used in tuberculosis treatment. It may enhance the adverse effects of isoniazid and increase hepatotoxicity when combined with rifampicin. Additionally, concurrent use with cycloserine has been associated with seizures . Regular monitoring of liver function tests is recommended for patients on ethionamide due to its propensity to cause liver damage .

Ethionamide shares structural and functional similarities with several other compounds used in tuberculosis treatment. Below is a comparison highlighting its unique aspects:

| Compound | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Isoniazid | Similar thioamide structure | Inhibits mycolic acid synthesis via InhA inhibition | Higher cross-resistance; first-line drug |

| Prothionamide | Thioamide derivative | Inhibits mycolic acid synthesis | Less commonly used; similar action |

| Pyrazinamide | Nicotinic acid derivative | Disrupts mycobacterial metabolism | Works best in acidic environments |

| Clofazimine | Phenazine derivative | Intercalates DNA and inhibits mycobacterial growth | Effective against leprosy; different mechanism |

Ethionamide's distinct activation pathway and lower cross-resistance with isoniazid make it a valuable option for treating resistant strains of tuberculosis .

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.3699

0.5

Odor

Appearance

Melting Point

164-166 °C (decomposes)

163 °C

Storage

UNII

GHS Hazard Statements

H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (91.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Ethionamide is indicated in combination with other antituberculosis medications in the treatment of tuberculosis, including tuberculous meningitis, after failure with the primary medications (streptomycin, isoniazid, rifampin, and ethambutol) or when these cannot be used because of toxicity or development of resistant tubercle bacilli. Ethionamide is effective only against mycobacteria. /Included in US product label/

Ethionamide is used in combination with other antileprosy agents in the treatment of Hansen's disease. /Not included in US product label/

Ethionamide is used in the treatment of atypical mycobacterial infections, such as Mycobacterium avium complex (MAC). /Not included in US product label/

Ethionamide and prothionamide are thioamides used as second-line antituberculosis drugs for treatment of multi-drug resistant tuberculosis.

Pharmacology

Ethionamide is a nicotinamide derivative, with antibacterial activity, used to treat tuberculosis. Although the exact mechanism of action of ethionamide is unknown, it may inhibit the synthesis of mycolic acid, a saturated fatty acid found in the bacterial cell wall, thereby inhibiting bacterial cell wall synthesis. This eventually leads to bacterial cell wall disruption and cell lysis. Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.

MeSH Pharmacological Classification

ATC Code

J04 - Antimycobacterials

J04A - Drugs for treatment of tuberculosis

J04AD - Thiocarbamide derivatives

J04AD03 - Ethionamide

Mechanism of Action

Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of ethionamide has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Less than 1% of the oral dose is excreted as ethionamide in urine. Ethionamide is extensively metabolized to active and inactive metabolites.

93.5 L [healthy volunteers]

Rapidly absorbed from the gastrointestinal tract following oral administration. Bioavailability approximately 100%.

Ethionamide is essentially completely absorbed following oral administration and does not undergo any appreciable first-pass metabolism.

Following a single 250-mg oral dose of ethionamide given as film-coated tablets in fasting adults, peak plasma concentrations of ethionamide average 2.16 mcg/mL and are attained within 1 hour. When a single 250-mg oral dose of ethionamide is given as sugar-coated tablets (Trecator-SC; no longer commercially available in the US) in healthy adults, peak plasma concentrations average 1.48 mcg/mL and are attained within 1.5 hours.

Time to peak concentration: Approximately 1.8 hours; Peak serum concentration: Approximately 2.2 mcg/mL after a single oral 500-mg dose.

For more Absorption, Distribution and Excretion (Complete) data for ETHIONAMIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Ethionamide is extensively metabolized to active and inactive metabolites. Metabolism is presumed to occur in the liver and thus far 6 metabolites have been isolated: 2-ethylisonicotinamide, carbonyl-dihydropyridine, thiocarbonyl-dihydropyridine, S-oxocarbamoyl dihydropyridine, 2-ethylthioiso-nicotinamide, and ethionamide sulphoxide. The sulphoxide metabolite has been demonstrated to have antimicrobial activity against Mycobacterium tuberculosis .

Wikipedia

Decacarbonyldihydridotriosmium

Drug Warnings

Psychotic disturbances, mental depression, restlessness, drowsiness, dizziness, headache, postural hypotension, and asthenia occur occasionally with ethionamide. Rarely, peripheral neuritis, paresthesia, seizures, tremors, a pellagra-like syndrome, hallucinations, diplopia, optic neuritis, blurred vision, and olfactory disturbances have been reported.

The manufacturer of ethionamide recommends concomitant use of pyridoxine to prevent or relieve neurotoxic effects during ethionamide treatment.

Transient increases in serum bilirubin, AST (SGOT), and ALT (SGPT) concentrations have been reported in patients receiving ethionamide. Hepatitis (with or without jaundice) also has been reported. Hepatotoxicity generally is reversible following discontinuance of the drug.

For more Drug Warnings (Complete) data for ETHIONAMIDE (22 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of ethionamide following a 250-mg oral dose given as film-coated tablets is 1.92 hours.

Half-life: Approximately 2 to 3 hours.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: ethionamide; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: ethionamide; matrix: chemical purity; procedure: ultraviolet absorption spectrophotometry at 290 nm with comparison to standards

Analyte: ethionamide; matrix: pharmaceutical preparation (tablet); procedure: ultraviolet absorption spectrophotometry at 290 nm with comparison to standards (chemical identification and chemical purity)

For more Analytic Laboratory Methods (Complete) data for ETHIONAMIDE (7 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container.

Interactions

Serum concentrations of isoniazid may increase temporarily during concomitant ethionamide therapy.

Ethionamide may potentiate the adverse effects of other antituberculosis agents included in the treatment regimen. There is some evidence that adverse nervous system effects of ethionamide, cycloserine, and isoniazide may be additive. Seizures have been reported in patients receiving regimens that included both ethionamide and cycloserine and caution is advised if these drugs are used concomitantly.

Concurrent administration of ethionamide with other neurotoxic medications may increase the potential for neurotoxicity, such as optic and peripheral neuritis.

Concurrent use /of cycloserine/ may result in increased incidence of central nervous system [CNS] effects, especially seizures; dosage adjustments may be necessary and patients should be monitored closely for signs of CNS toxicity.

Dates

2: de Melo CC, da Silva CC, Pereira CC, Rosa PC, Ellena J. Mechanochemistry

3: Rueda J, Realpe T, Mejia GI, Zapata E, Rozo JC, Ferro BE, Robledo J. Genotypic

4: Choi J, Park SJ, Jee JG. Analogues of ethionamide, a drug used for

5: Lakshmi R, Ramachandran R, Kumar DR, Sundar AS, Radhika G, Rahman F,

6: Varma-Basil M, Prasad R. Dilemmas with ethionamide susceptibility testing of

7: Cordeiro Rde A, Serpa R, Marques FJ, de Melo CV, Evangelista AJ, Mota VF,

8: Thee S, Garcia-Prats AJ, Donald PR, Hesseling AC, Schaaf HS. A review of the

9: Lehloenya RJ, Muloiwa R, Dlamini S, Gantsho N, Todd G, Dheda K. Lack of

10: Mallela AR, Koya R, Nagari SK, Mohapatra AK. Ethionamide: Unusual Cause of

11: Gupta Y, Shah I. Ethionamide-induced Pellagra. J Trop Pediatr. 2015

12: Vilchèze C, Jacobs WR Jr. Resistance to Isoniazid and Ethionamide in

13: Korth-Bradley JM, Mayer P, Mansfield D, Tucker H, Wu D. Comparative

14: Bhanushali CJ, Zidan AS, Rahman Z, Habib MJ. Ion-pair chromatography for

15: Tatum NJ, Villemagne B, Willand N, Deprez B, Liebeschuetz JW, Baulard AR,

16: Machado D, Perdigão J, Ramos J, Couto I, Portugal I, Ritter C, Boettger EC,

17: Lakshmi R, Ramachandran R, Devika K, Radhika G, Syam Sundar A, Rahman F,

18: Lakshmi R, Ramachandran R, Syam Sundar A, Rehman F, Radhika G, Kumar V.

19: Vale N, Gomes P, Santos HA. Metabolism of the antituberculosis drug

20: Vadwai V, Ajbani K, Jose M, Vineeth VP, Nikam C, Deshmukh M, Shetty A, Soman